N,N,N'',N''-Tetrabutyldiethylenetriamine

Description

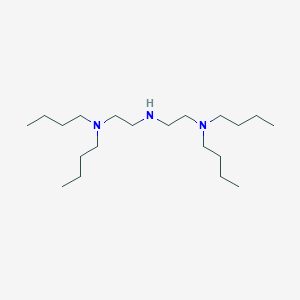

Structure

2D Structure

Properties

IUPAC Name |

N',N'-dibutyl-N-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H45N3/c1-5-9-15-22(16-10-6-2)19-13-21-14-20-23(17-11-7-3)18-12-8-4/h21H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHVBJQIWZHCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCNCCN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H45N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591011 | |

| Record name | N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100173-92-0 | |

| Record name | N~1~,N~1~-Dibutyl-N~2~-[2-(dibutylamino)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N'',N''-Tetrabutyldiethylenetriamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry of N,n,n ,n Tetrabutyldiethylenetriamine

Ligand Design Principles and Chelating Characteristics of N,N,N'',N''-Tetrabutyldiethylenetriamine

This compound is primarily utilized as a ligand in the field of coordination chemistry, where it helps to create stable complexes with a range of metal ions. tandfonline.com Its design incorporates key features that dictate its interaction with metal centers.

The parent molecule, diethylenetriamine (B155796) (dien), is a classic example of a tridentate ligand, meaning it has three donor atoms that can bind to a single metal center. wikipedia.orgresearchgate.net These donor sites are the two primary amine nitrogens and the central secondary amine nitrogen. When this compound coordinates to a metal, it typically acts as a tridentate chelating agent, binding through its three nitrogen atoms. A chelating agent is a ligand that can form two or more separate bonds to a single central metal atom, forming a ring-like structure known as a chelate. nih.gov

The coordination of the three nitrogen atoms of the diethylenetriamine backbone to a metal ion leads to the formation of two stable, five-membered chelate rings. This is analogous to the well-known bidentate ligand ethylenediamine (B42938) (en), which forms a single five-membered ring upon coordination. researchgate.net The formation of these chelate rings significantly enhances the thermodynamic stability of the metal complex compared to coordination with monodentate amine ligands, an observation known as the chelate effect.

The defining feature of this compound is the presence of four butyl groups attached to the terminal nitrogen atoms. These alkyl groups have two primary effects on the ligand's coordination properties:

Steric Effects: The four butyl groups introduce significant steric bulk around the terminal nitrogen donor atoms. This steric hindrance can influence several aspects of coordination, including the kinetic rate of complex formation, the coordination geometry of the resulting complex, and the accessibility of the metal center to other molecules. The bulky nature of the butyl groups can prevent the close approach of other ligands or solvent molecules and may favor specific isomeric forms to minimize steric repulsion. Research on a palladium(II) complex with this ligand has suggested that the butyl substituents might play a role in facilitating faster linkage isomer switching compared to similar complexes with smaller ethyl substituents. znaturforsch.com

Electronic Effects: The butyl groups are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, enhancing their basicity and making them stronger Lewis bases compared to the unsubstituted nitrogen atoms in diethylenetriamine. This enhanced donor strength can lead to the formation of more stable metal-ligand bonds.

Formation of Transition Metal Complexes with this compound

The combination of tridentate chelation and the specific steric and electronic profile imparted by the butyl groups allows this compound to form stable complexes with various transition metals.

Research has demonstrated the formation of a square planar palladium(II) complex with this compound (abbreviated as Bu4dien). A specific example is the nitro complex, [Pd(Bu4dien)(η¹-NO₂)]BPh₄. znaturforsch.com In this complex, the palladium(II) ion is coordinated to the three nitrogen atoms of the Bu4dien ligand and one nitrogen atom from the nitrite (B80452) (NO₂⁻) ligand. This complex has been a subject of interest for its photoswitchable properties, where irradiation with light can cause the nitrite ligand to change its coordination mode from nitro (binding through nitrogen) to nitrito (binding through oxygen). znaturforsch.com The study noted that complete conversion from the nitro to the nitrito isomer was achieved rapidly, and it was suggested that the butyl substituents on the co-ligand might facilitate this swift switching. znaturforsch.com

| Complex Formula | Metal Ion | Ligand Abbreviation | Key Research Finding | Reference |

|---|---|---|---|---|

| [Pd(Bu4dien)(η¹-NO₂)]BPh₄ | Palladium(II) | Bu4dien | Exhibits 100% nitro-nitrito linkage isomerism upon photo-irradiation. | znaturforsch.com |

While specific studies on this compound with a wide array of metals are not extensively documented, its coordination behavior can be predicted based on research with similar ligands.

Nickel(II): Nickel(II) is well-known to form stable complexes with polyamine ligands. For instance, studies on the photoswitchable properties of nitro complexes have included [Ni(Et₄dien)(NO₂)²], where Et₄dien is N,N,N'',N''-tetraethyldiethylenetriamine, a close analogue of Bu4dien. znaturforsch.com The existence and stability of this and other Ni(II) complexes with (N,N,O)-donor ligands suggest that this compound would readily form stable, likely octahedral or square planar, complexes with Nickel(II). researchgate.net

Indium(III): Indium(III) has a high affinity for nitrogen-donor ligands and is known to form complexes with polyamines. nih.govacs.org Significantly, the structure of an Indium(III) complex with diethylenetriaminepentaacetic acid (DTPA) has been characterized, showing that the ligand binds through its three amino groups and five carboxylate groups. nih.gov The shared diethylenetriamine backbone strongly suggests that this compound would also form stable complexes with Indium(III). Studies with other tridentate ligands have revealed that Indium(III) can form five-coordinate, six-coordinate, and even dinuclear complexes, indicating a versatile coordination chemistry that could also be expected with Bu4dien. nih.govrsc.org

When a tridentate ligand like diethylenetriamine coordinates to a metal in an octahedral geometry, two possible isomers can be formed:

Facial (fac): The three nitrogen donors occupy the vertices of one face of the octahedron.

Meridional (mer): The three nitrogen donors occupy three positions in a plane that includes the central metal ion.

The choice between these isomers is often dictated by the steric requirements of the ligand. For this compound, the bulky butyl groups on the terminal nitrogens would create significant steric clashes in the more compact facial arrangement. Therefore, it is highly probable that its complexes will adopt a meridional geometry to minimize these steric interactions. This is consistent with the structures observed for many complexes of substituted diethylenetriamine ligands. In the case of the square planar [Pd(Bu4dien)(η¹-NO₂)]⁺ complex, the three nitrogen atoms and the nitro group lie in a plane around the palladium center. znaturforsch.com The packing of these cations in the crystal structure shows that the butyl chains are a dominant feature, surrounding the coordination core. znaturforsch.com

Characterization Techniques for this compound Coordination Complexes

The unambiguous identification and structural elucidation of coordination complexes involving the bulky, flexible ligand this compound are paramount to understanding their chemical properties and reactivity. Researchers employ a suite of analytical techniques to probe these complexes in both the solid state and in solution. These methods provide critical insights into the metal-ligand bonding, coordination geometry, and stoichiometry of the resulting compounds. The primary techniques include single-crystal X-ray diffraction for definitive structural analysis, various spectroscopic methods to study structure and bonding, and mass spectrometry to confirm composition.

Single Crystal X-ray Diffraction (SC-XRD) for Structural Elucidation

A notable example of SC-XRD application is in the study of photoresponsive materials. In a study of the palladium(II)-nitrite complex, [Pd(Bu4dien)(η1-NO2)]BPh4 (where Bu4dien is this compound), SC-XRD was used to characterize both the ground state (GS) and a light-induced metastable state (MS). researchgate.netrsc.org Upon irradiation with 400 nm light at 100 K, a complete conversion from the N-bound nitro (η1-NO2) isomer to the O-bound nitrito (η1-ONO) isomer was observed. researchgate.netrsc.org

The detailed structural parameters obtained from SC-XRD provide invaluable data, as illustrated by the crystallographic information for the [Pd(Bu4dien)(η1-NO2)]BPh4 system. The analysis revealed a small but significant anisotropic change in the unit cell dimensions upon photo-isomerization, highlighting the subtle structural impact of the nitro-to-nitrito linkage change. rsc.org

Table 1: Crystallographic Data for [Pd(Bu4dien)(η1-NO2)]BPh4 Before and After Photo-irradiation

| Parameter | Ground State (GS) | Metastable State (MS) | Reference |

|---|---|---|---|

| Temperature | 100 K | 100 K | rsc.org |

| Unit Cell Volume (ų) | 4635.8(3) | 4642.3(4) | rsc.org |

| a-axis (Å) | 13.679(1) | 13.611(1) | rsc.org |

| b-axis (Å) | 22.259(1) | 22.222(1) | rsc.org |

| c-axis (Å) | 15.244(1) | 15.512(1) | rsc.org |

Spectroscopic Methods (e.g., NMR, IR)

Spectroscopic techniques are essential for characterizing coordination complexes in both solid and solution phases, providing information that is complementary to SC-XRD data. sapub.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C) is a powerful tool for characterizing the structure of diamagnetic coordination compounds in solution. biomedpharmajournal.orgichem.md Upon complexation of this compound to a metal center, shifts in the resonance signals of the ligand's protons and carbon atoms are expected. mdpi.com These "coordination shifts" provide clear evidence of metal-ligand interaction. nih.gov For instance, the protons on the methylene (B1212753) groups adjacent to the nitrogen atoms would likely experience significant downfield shifts due to the deshielding effect of the coordinated metal ion. mdpi.comscielo.org.mx

For certain nuclei, such as ¹⁵N, NMR can be particularly informative about the electronic environment of the donor atoms. nih.gov While less common due to the low natural abundance and sensitivity of ¹⁵N, indirect detection methods like ¹H-¹⁵N HMBC experiments can reveal the magnitude of the ¹⁵N coordination shift, which correlates with the strength of the metal-nitrogen bond. nih.gov

Table 2: Hypothetical ¹H NMR Chemical Shift Comparison for this compound (L) and a Diamagnetic Metal Complex [ML]ⁿ⁺

| Proton Environment | Expected δ (ppm) in Free Ligand | Expected δ (ppm) in Complex [ML]ⁿ⁺ | Expected Change |

|---|---|---|---|

| -N-CH₂-CH₂-N- | ~2.5 - 2.7 | > 2.7 | Downfield Shift |

| -N-CH₂-CH₂-CH₃ | ~1.3 - 1.5 | > 1.5 | Downfield Shift |

| -CH₂-CH₃ | ~0.9 | > 0.9 | Slight Downfield Shift |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecules and is highly effective for identifying the coordination of ligands to metal ions. mt.com The IR spectrum of a complex can be compared to that of the free ligand to identify shifts in characteristic absorption bands. arabjchem.org For this compound complexes, the coordination through the nitrogen atoms is expected to perturb the C-N and N-H (if present on the secondary amine) stretching vibrations. libretexts.org The appearance of new, low-frequency bands corresponding to metal-nitrogen (ν(M-N)) vibrations is also a key indicator of complex formation. arabjchem.orgmdpi.com In the case of the [Pd(Bu4dien)(η1-NO2)]BPh4 complex, IR spectroscopy would be crucial to distinguish between the N-bound nitro and O-bound nitrito isomers, as the N-O and O-N-O vibrational modes absorb at distinct frequencies.

Table 3: Typical Infrared (IR) Frequencies for Ligand Functional Groups and Metal-Ligand Bonds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| ν(C-N) stretch | 1030 - 1230 | Shift upon coordination indicates change in bond order. | libretexts.org |

| ν(M-N) stretch | 400 - 600 | Appearance confirms metal-nitrogen bond formation. | arabjchem.org |

| ν(NO₂) asymmetric stretch | ~1475 | Characteristic of a nitro isomer. | |

| ν(ONO) asymmetric stretch | ~1460 | Characteristic of a nitrito isomer. |

Mass Spectrometry Techniques (e.g., ESI-MS for related systems)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally valuable technique for the characterization of coordination compounds, particularly for confirming their identity and stoichiometry in solution. uvic.camdpi.com ESI is a "soft" ionization method that allows for the transfer of intact, and often labile, complex ions from solution into the gas phase for mass analysis. nih.gov This is advantageous for studying this compound complexes, which might be part of complex mixtures or equilibria in solution. nih.gov

The resulting mass spectrum displays peaks corresponding to the mass-to-charge ratio (m/z) of the complex ions. High-resolution mass spectrometry enables the unambiguous determination of the elemental composition from the precise mass and isotopic pattern of the observed ion. nih.gov For example, in the analysis of a hypothetical complex such as [M(Bu4dien)]²⁺, ESI-MS would be expected to show a prominent peak at an m/z value corresponding to half the mass of the entire complex ion. Tandem mass spectrometry (MS/MS) experiments can further be used to probe the stability of the complexes by inducing fragmentation and analyzing the resulting product ions. uvic.ca

Table 4: Calculated Mass-to-Charge (m/z) Ratios for Hypothetical this compound (L) Complexes in ESI-MS

| Complex Ion | Charge (z) | Calculated Molecular Weight (g/mol) | Expected m/z |

|---|---|---|---|

| [Cu(C₂₀H₄₅N₃)]²⁺ | +2 | 391.15 (using ⁶³Cu) | 195.58 |

| [Zn(C₂₀H₄₅N₃)]²⁺ | +2 | 392.97 (using ⁶⁴Zn) | 196.49 |

| [Pd(C₂₀H₄₅N₃)Cl]⁺ | +1 | 469.30 (using ¹⁰⁶Pd, ³⁵Cl) | 469.30 |

| [Pt(C₂₀H₄₅N₃)Cl]⁺ | +1 | 558.43 (using ¹⁹⁵Pt, ³⁵Cl) | 558.43 |

Advanced Research in Photo Induced Phenomena in N,n,n ,n Tetrabutyldiethylenetriamine Metal Complexes

Kinetic Studies of Photo-switching Phenomena

Understanding the dynamics of photo-switching requires detailed kinetic studies that monitor the transformation as it happens. These studies provide crucial information on reaction rates, mechanisms, and the factors influencing the efficiency of the conversion.

Photocrystallography has been an indispensable tool for investigating solid-state linkage isomerism. acs.org This technique allows for the determination of the complete three-dimensional crystal structure of a material while it is in a light-induced metastable or excited state. researchgate.net For the [Pd(Bu4dien)(NO₂)][BPh₄] complex, experiments are conducted by irradiating a single crystal directly on the diffractometer, typically using a dedicated array of LEDs. rsc.org

In a typical experiment, a baseline dataset of the ground state is collected. The crystal is then irradiated in-situ with 400 nm light for specific time intervals, and a new dataset is collected after each interval to monitor the progress of the isomerization from the nitro to the nitrito form. rsc.org The conversion percentage is determined by refining the occupancy of the two isomeric forms in the crystal structure model.

To visualize the structural changes at an atomic level, photo-difference electron density maps are calculated. springernature.com These maps reveal regions of positive electron density (where density accumulates) and negative density (where it is depleted), effectively showing the movement of atoms during the isomerization process. springernature.com Furthermore, recent advancements have led to novel techniques like LED-pump-X-ray-multiprobe crystallography, which enables the study of kinetics on sub-second timescales, providing even deeper insights into the reaction dynamics. springernature.com

To quantitatively describe the kinetics of the solid-state photo-conversion, the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model is often employed. rsc.orgnumberanalytics.com The JMAK model describes the fraction of material transformed, α(t), as a function of time, t. The general form of the JMAK equation is:

α(t) = 1 - exp[-(kt)ⁿ]

Here, k is the rate constant, which depends on the nucleation and growth rate of the new phase, and n is the Avrami exponent, which provides insight into the mechanism of the transformation (e.g., the dimensionality of growth and the nature of nucleation). rsc.orgnumberanalytics.com

A detailed kinetic study of the photo-induced isomerization in [Pd(Bu4dien)NO₂]BPh₄ involved fitting the crystallographically determined conversion fractions at different irradiation times to the JMAK equation. rsc.org The analysis yielded a rate constant (k) of 0.30(2) min⁻¹ and an Avrami exponent (n) of 0.98(7). rsc.org An Avrami exponent close to 1 is indicative of a transformation where nucleation sites for the metastable state are spread homogeneously throughout the crystal and grow in one dimension, without a significant induction period. rsc.org This kinetic modeling is essential for building a comprehensive understanding of the photo-switching process and for designing future materials with tailored switching properties.

Analysis of Photoconversion Rates and Quantum Yields

The efficiency and speed of the transformation between a complex's ground state (GS) and its photo-induced metastable state (MS) are critical parameters for practical applications. In solid-state metal complexes of N,N,N'',N''-Tetrabutyldiethylenetriamine, particularly the palladium-nitrite system [Pd(Bu4dien)(η¹-NO₂)]BPh₄, these parameters have been studied in detail.

This complex exhibits a photo-induced linkage isomerization where the nitro (NO₂) ligand, bonded to the palladium center through the nitrogen atom in the ground state, flips to a nitrito (ONO) configuration, bonded through an oxygen atom, in the metastable state upon irradiation. rsc.org Research shows this conversion from the nitro-(η¹-NO₂) GS to the endo-nitrito-(η¹-ONO) MS is exceptionally rapid. rsc.org Upon irradiation with 400 nm light at 100 K, 100% conversion can be achieved in just 15 minutes. manchester.ac.ukrsc.org This is significantly faster than other high-converting nickel(II)-nitrite systems which can take between 60 and 120 minutes to reach maximum conversion. rsc.org

The kinetics of this transformation have been modeled, with the rate constant (k) for the photoconversion in [Pd(Bu4dien)(η¹-NO₂)]BPh₄ determined to be 0.30(2) min⁻¹ (equivalent to 0.0049(3) s⁻¹). rsc.org The reaction follows a kinetic model where the Avrami exponent (n) is approximately 1, indicating a homogeneous growth of the metastable state throughout the crystal lattice. rsc.org

The quantum yield (Φ), which measures the efficiency of a photochemical process by quantifying the number of photochemical events per absorbed photon, is a fundamental property of photoswitches. nih.govnih.gov While specific quantum yield values for the photoconversion of this compound complexes are not extensively detailed in the reviewed literature, the rapid conversion rates observed suggest a highly efficient process. rsc.org For comparison, other types of photoswitches, like dithienylethenes, have reported quantum yields for switching as high as 0.15. nih.gov

Table 1: Photoconversion of [Pd(Bu4dien)(η¹-NO₂)]BPh₄ at 100 K

Data shows the percentage of the metastable endo-nitrito-(η¹-ONO) isomer as a function of irradiation time with 400 nm light.

| Irradiation Time (minutes) | Metastable State Occupancy (%) | Reference |

|---|---|---|

| 1 | 25 | rsc.org |

| 15 | 100 | manchester.ac.ukrsc.org |

| >15 | 100 (Photostationary state reached) | rsc.org |

Structural Dynamics and Environmental Influences on Photo-switching

The ability of a complex to photoswitch is not solely an intrinsic molecular property but is heavily influenced by its surrounding environment, especially in the solid state. Factors such as temperature, the crystalline matrix, and the specific wavelength of light used for activation play crucial roles in the dynamics of the process.

Temperature is a key variable that can control the lifetime of the photo-induced metastable state. diamond.ac.ukresearchgate.net For the [Pd(Bu4dien)(η¹-NO₂)]BPh₄ complex, the photo-induced nitrito isomer is entirely stable below 240 K. manchester.ac.ukrsc.org Above this temperature, the metastable state begins to decay back to the more stable ground state. bath.ac.ukscispace.com

However, under continuous illumination (pseudo-steady-state conditions), the excited state can be maintained at substantial levels even at higher temperatures. rsc.org For instance, at 240 K, 100% occupancy of the metastable state is retained under continuous irradiation. rsc.org Even at 250 K, a significant 47% occupancy of the excited state is observed. rsc.org By 260 K, the thermal energy is sufficient to cause rapid relaxation back to the ground state, and the nitrito isomer is no longer detected. manchester.ac.ukrsc.org

Kinetic studies reveal that while the initial photoactivation process is only weakly dependent on temperature, the reverse decay process is strongly temperature-dependent, with a calculated activation energy of 55±5 kJ mol⁻¹. bath.ac.ukmanchester.ac.ukscispace.com This strong dependence allows for the lifetime of the excited state to be tuned over several orders of magnitude simply by controlling the temperature, a feature that is highly desirable for developing new time-resolved X-ray diffraction methods. diamond.ac.uk

Table 2: Metastability of [Pd(Bu4dien)(η¹-NO₂)]BPh₄ vs. Temperature

Data shows the refined occupancy of the metastable nitrito-(η¹-ONO) isomer under continuous 400 nm LED irradiation.

| Temperature (K) | Metastable State Occupancy (%) | Reference |

|---|---|---|

| < 240 | 100 (Completely metastable) | manchester.ac.ukrsc.org |

| 240 | 100 | rsc.org |

| 250 | 47 | rsc.org |

| 260 | 0 | rsc.org |

In the solid state, the isomerization process is significantly influenced by the local environment, specifically the size and shape of the "reaction cavity" within the crystal lattice that surrounds the photoactive moiety. rsc.orgresearchgate.net For the [Pd(Bu4dien)(η¹-NO₂)]BPh₄ complex, the crystal packing is dominated by the bulky this compound ligand and the large tetraphenylborate (B1193919) (BPh₄⁻) counter-ion. rsc.org These photo-inert fragments create a specific void space around the nitro group. rsc.org

Table 3: Reaction Cavity Volumes for [Pd(Bu4dien)(η¹-NO₂)]BPh₄

| State | Reaction Cavity Volume (ų) | Reference |

|---|---|---|

| Ground State (GS) - nitro-(η¹-NO₂) | 22.1 | rsc.org |

| Metastable State (MS) - nitrito-(η¹-ONO) | 21.6 | rsc.org |

The specific wavelength of light used to irradiate the sample is a crucial factor that can initiate the photoswitching and, in some cases, determine the outcome of the reaction. bath.ac.ukresearchgate.netscispace.com The choice of wavelength must be matched to the absorption properties of the complex. rsc.org

For the [Pd(Bu4dien)(η¹-NO₂)]BPh₄ complex, the UV/visible spectrum indicates that irradiation in the 200–470 nm range might induce a response. rsc.org Researchers selected a peak LED wavelength of 400 nm for photocrystallographic experiments, a wavelength located in the tail of the UV/vis absorption maximum. rsc.org This choice is consistent with established practices for solid-state excitation. rsc.org The strong dependence of the isomerization on the wavelength is a general feature of these systems; changing the wavelength can cause the complex to switch between different metastable states or revert to the ground state. bath.ac.ukscispace.com

The ancillary ligands that complete the coordination sphere of the metal ion play a vital role in the photoswitching behavior. In this compound complexes, the four bulky butyl groups are not merely spectators. It is hypothesized that these substituents are key to facilitating the remarkably fast linkage isomerization observed in the palladium complex. rsc.org

The butyl chains are relatively flexible and are thought to help dissipate any strain induced in the crystal lattice as the nitro group rearranges to the nitrito form. rsc.org This dissipation of strain would lower the energy barrier for the nitro-to-nitrito conversion, thereby promoting a faster reaction. rsc.org This hypothesis is supported by qualitative analysis of the reaction cavity, which shows subtle shape variations in the regions surrounded by the butyl groups, indicating their flexibility. rsc.org This contrasts with complexes bearing less bulky substituents, such as N,N,N'',N''-tetraethyldiethylenetriamine (Et4dien), which often exhibit slower conversion rates and may not achieve complete photoconversion. rsc.orgresearchgate.net The strategic use of such bulky, flexible substituents represents a key design principle in the development of highly efficient solid-state molecular photoswitches. researchgate.net

Catalytic Applications and Mechanistic Insights Involving N,n,n ,n Tetrabutyldiethylenetriamine or Analogous N Donor Ligands

N-Donor Ligands in Homogeneous and Heterogeneous Catalysis

N-donor ligands are integral to both homogeneous and heterogeneous catalysis due to their ability to form stable complexes with a wide range of metal centers. alfa-chemistry.comalfachemic.commdpi.com In homogeneous catalysis , these ligands are prized for their solubility in organic solvents and their capacity to modulate the electronic and steric properties of the metal catalyst. alfa-chemistry.comresearchgate.net This fine-tuning of the catalyst's environment can significantly influence its activity, selectivity, and stability. researchgate.net For instance, the strong Lewis basicity of tertiary amines, stemming from the lone pair of electrons on the nitrogen atoms, allows them to act as effective ligands for metal ions, forming stable complexes that are soluble in organic media.

Nitrogen-donor ligands can be classified based on the number of coordination sites they offer, such as monodentate, bidentate, tridentate, and polydentate. alfa-chemistry.comalfachemic.com This versatility in coordination modes allows for the creation of diverse catalyst structures. mdpi.com

In heterogeneous catalysis , N-donor ligands can be immobilized on solid supports. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability characteristic of heterogeneous systems. The interaction between oxidizing anions and reducing N-base ligands within complex compounds can lead to the formation of mixed oxides with nanometric sizes, which can be utilized as catalysts in various technologically important reactions. mdpi.com

A well-studied analogue, N,N,N',N'-Tetramethylethylenediamine (TMEDA), is a bidentate tertiary amine Lewis base known for its strong chelating ability and is widely used as a ligand for metal ions and as a catalyst in organic polymerization. nih.govchemicalbook.comebi.ac.uk Its ability to stabilize and activate organometallic reagents is a key feature in many catalytic processes. chemicalbook.comguidechem.com

Potential and Demonstrated Roles in Specific Catalytic Transformations

The structural similarities of N,N,N'',N''-Tetrabutyldiethylenetriamine to other well-researched N-donor ligands suggest its potential utility in a range of catalytic reactions. The following subsections detail the roles of analogous N,N,N,N-chelating ligands and polyamines in specific transformations.

N-donor ligands, particularly those capable of forming chelate rings with metal centers, are pivotal in the field of olefin polymerization. For example, imine complexes with metals like cobalt, nickel, and palladium have been utilized for the oligomerization and polymerization of olefins. alfa-chemistry.com

Research on N,N,N',N'-tetramethylethylenediamine (TMEDA) has demonstrated its role in Ni(II)-catalyzed olefin polymerization. TMEDA-coordinated Ni(II) methyl complexes have been studied as precatalysts for this process. researchgate.net The lability of the amine ligand can significantly impact the catalytic activity. For instance, a TMEDA-containing catalyst precursor showed significantly higher catalytic activity at 30°C compared to other analogues. researchgate.net

Below is a table summarizing the catalytic activity of a TMEDA-coordinated Nickel catalyst in olefin polymerization.

| Catalyst Precursor | Temperature (°C) | Catalytic Activity (g mol Ni⁻¹ h⁻¹) |

| 1tmeda | 30 | 6.26 x 10⁶ |

Data sourced from research on analogous N,N,N',N'-chelating ligands.

Polyamines and their derivatives can act as ligands in metal-catalyzed reactions that involve the activation of chemical bonds. The electronic properties of the N-donor ligand can influence the reactivity of the metal center, facilitating processes like hydrogenolysis. While direct evidence for this compound in hydrogenolysis is scarce, the principles of coordination chemistry suggest its potential involvement. The electron-donating nature of the nitrogen atoms can increase the electron density on the metal center, which can be crucial for the activation of small molecules like hydrogen.

Amine-based ligands are instrumental in a variety of metal-catalyzed oxidative transformations. For example, amine complexes of zinc, ruthenium, and nickel have been employed as catalysts for the oxidation of epoxides and carbonyl-containing organic compounds. alfa-chemistry.com

In the realm of C-H functionalization, recent studies have shown that N,N,N',N'-tetramethylethylenediamine (TMEDA) can itself be a reactant, serving as a methyl source in photoredox-catalyzed C–H methylation of N-heteroarenes. acs.org This highlights the diverse reactivity of such polyamines beyond their traditional role as inert ligands.

The following table showcases the yield of C-H methylation of various N-heteroarenes using TMEDA as the methylating agent under photoredox catalysis.

| N-Heteroarene Substrate | Product | Yield (%) |

| Imidazo[1,2-b]pyridazine | 3v | 73 |

Data illustrates the utility of an analogous N-donor ligand in C-H functionalization.

The conversion of dinitrogen to ammonia, known as nitrogen fixation, is a fundamentally important industrial process that often relies on metal catalysts. N-donor ligands play a critical role in model systems for nitrogen fixation by stabilizing low-valent metal centers that can bind and activate the inert N≡N triple bond. The electronic environment created by the N-donor ligands is crucial for facilitating the multi-electron reduction of dinitrogen. While specific studies involving this compound in this context are not prominent, the general principles of N-donor ligand chemistry are central to the ongoing development of molecular catalysts for ammonia synthesis.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles is paramount for the rational design of more efficient catalysts. For reactions involving N-donor ligands, mechanistic studies often focus on the coordination and dissociation of the ligand, the electronic and steric effects of the ligand on the metal center, and the role of the ligand in stabilizing reaction intermediates.

In the case of Ni(II)-catalyzed olefin polymerization with TMEDA, solution NMR spectroscopic studies have revealed different binding modes of the TMEDA ligand, including open κ¹- and chelating κ²-coordination. researchgate.net These different coordination modes can be in equilibrium with solvent complexes and can have a profound impact on the catalytic activity. researchgate.net Such studies help to elucidate the nature of the active species and potential deactivation pathways, such as the hydrolysis of the metal-alkyl species. researchgate.net

Active Species Identification and Reaction Intermediates

In catalytic reactions involving copper complexes with polyamine ligands, the identification of the active species and reaction intermediates is crucial for elucidating the reaction mechanism. In many copper-catalyzed reactions, it is proposed that a Cu(I) species is the catalytically active particle. mdpi.com Even when starting with Cu(II) salts, it is believed that they are reduced in situ to Cu(I) to initiate the catalytic cycle. mdpi.com

For instance, in copper-catalyzed C-N bond-forming reactions, a proposed mechanism involves the oxidative addition of an aryl halide to a Cu(I) complex, leading to a Cu(III) intermediate, followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. mdpi.com Theoretical calculations have been employed to investigate the intermediates in water oxidation reactions catalyzed by copper complexes with redox-active ligands, considering possible active species such as Cu(II)-OH• and Cu(II)-O••.

In the context of atom transfer radical polymerization (ATRP), a well-established application for copper-polyamine catalysts, the active species is a Cu(I) complex that reversibly activates an alkyl halide initiator to generate a radical. researchgate.net The resulting Cu(II) species acts as a deactivator, establishing a dynamic equilibrium that controls the polymerization.

Table 1: Proposed Intermediates in Copper-Catalyzed Reactions with N-Donor Ligands

| Reaction Type | Proposed Active Species | Key Intermediates |

| C-N Coupling | Cu(I) complex | Cu(III)-aryl-halide, Cu(I)-product complex |

| Water Oxidation | Cu(II) complex with redox-active ligand | Cu(II)-hydroperoxo, Cu(II)-oxo |

| ATRP | Cu(I)/Ligand complex | Alkyl radical, Cu(II)-halide/Ligand complex |

Electron Transfer and Redox Processes in Catalysis

Electron transfer is a fundamental process in many catalytic reactions facilitated by metal complexes with N-donor ligands. The electronic properties of the ligand play a significant role in modulating the redox potential of the metal center, thereby influencing the feasibility of electron transfer steps. In copper catalysis, the ability of copper to cycle between different oxidation states (e.g., Cu(I), Cu(II), Cu(III)) is central to its catalytic activity. beilstein-journals.org

Redox-active ligands can directly participate in the electron transfer process, acting as electron reservoirs and enabling multi-electron transformations. beilstein-journals.org For example, in certain oxidation reactions, the ligand itself can be oxidized to a radical species, which then participates in the catalytic cycle. beilstein-journals.org The electrochemical behavior of copper complexes can be studied using techniques like cyclic voltammetry to understand the redox processes involved. d-nb.info

In the context of copper-catalyzed amination reactions, several mechanistic pathways involving different electron transfer scenarios have been proposed, including oxidative addition/reductive elimination, single-electron transfer (SET), and σ-bond metathesis. mdpi.com The specific pathway is often dependent on the nature of the reactants, the ligand, and the reaction conditions.

Ligand Exchange Dynamics and Their Catalytic Implications

Kinetic studies of ligand exchange reactions in copper(II) complexes with tetradentate Schiff base ligands have shown that the reaction rate can be influenced by factors such as the presence of a base. nih.gov The deprotonation of an incoming ligand can facilitate its coordination to the metal center. nih.gov The flexibility of the ligand backbone, such as the length of the alkyl chain in diamine ligands, can also affect the stability and geometry of the resulting complex and, consequently, its ligand exchange kinetics. chem-soc.siscielo.org.za

In some catalytic systems, the displacement of a coordinated ligand by a substrate molecule is a key step in the catalytic cycle. Understanding the kinetics and mechanism of this ligand exchange is therefore essential for optimizing the catalytic process.

Catalyst Design and Performance Optimization

The rational design of catalysts and the optimization of their performance are central goals in catalysis research. For systems involving N-donor ligands like this compound and its analogs, several strategies can be employed to enhance catalytic efficacy and selectivity.

Structure-Activity Relationships in N-Donor Ligand Catalysis

The relationship between the structure of an N-donor ligand and the activity of its metal complex is a key area of investigation. Subtle modifications to the ligand architecture can have a profound impact on the catalyst's performance. For instance, the steric bulk of the substituents on the nitrogen atoms can influence the coordination geometry around the metal center, the accessibility of the active site, and the selectivity of the reaction. nih.gov

In a series of group 3 metal complexes with N,N'-disubstituted-1,1'-binaphthyl-2,2'-diamine ligands used in asymmetric hydroamination, a reversal of stereoselectivity was observed when changing the N-substituents from cyclopentyl to diphenylmethyl, highlighting a significant structure-activity relationship. nih.gov

The electronic properties of the ligand, influenced by the electron-donating or withdrawing nature of its substituents, also play a crucial role. These properties affect the electron density at the metal center and its redox potential, thereby influencing the rates of key elementary steps in the catalytic cycle.

Table 2: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Catalysis | Example |

| Steric Bulk | Influences coordination geometry, active site accessibility, and selectivity. | Reversal of stereoselectivity in asymmetric hydroamination with different N-substituents. nih.gov |

| Electronic Effects | Modulates metal center's electron density and redox potential, affecting reaction rates. | Electron-donating groups can increase the rate of oxidative addition in cross-coupling reactions. |

| Chelate Ring Size | Affects complex stability and geometry. | Five- and six-membered chelate rings are generally the most stable. |

| Ligand Flexibility | Can influence the ease of substrate coordination and product release. | More flexible ligands may accommodate a wider range of substrates. |

Strategies for Enhancing Catalytic Efficacy and Selectivity

Several strategies can be employed to improve the performance of catalysts based on N-donor ligands. One common approach is the systematic modification of the ligand structure to fine-tune its steric and electronic properties. This can involve introducing different alkyl or aryl substituents on the nitrogen atoms or modifying the backbone of the ligand.

Another strategy is the use of additives or co-catalysts that can promote specific steps in the catalytic cycle. For example, the addition of a base can facilitate the deprotonation of a substrate, making it a better nucleophile. nih.gov In some cases, the choice of solvent can also have a significant impact on the reaction rate and selectivity.

Immobilization of the catalyst on a solid support is a technique used to facilitate catalyst separation and recycling, which is particularly important for industrial applications. mdpi.com Furthermore, the development of well-defined, pre-formed catalyst complexes can lead to more reproducible and efficient catalytic systems compared to those generated in situ.

In the context of electrochemical reactions, the incorporation of polyamines into copper electrodes has been shown to enhance the selectivity for ethylene production in CO2 reduction by altering the interfacial environment. researchgate.net This highlights the potential for innovative approaches to catalyst design that go beyond simple ligand modification.

Theoretical and Computational Studies of N,n,n ,n Tetrabutyldiethylenetriamine Systems

Density Functional Theory (DFT) Applications in Ligand-Metal Interactions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of metal complexes. nih.govnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying large systems, including those containing the N,N,N'',N''-Tetrabutyldiethylenetriamine ligand. nih.gov DFT calculations are widely used to optimize molecular geometries, predict reaction energies, and analyze the electronic structure of molecules. nih.govmtu.edu

DFT calculations provide profound insights into the electronic structure and the nature of the chemical bonds within coordination complexes. By analyzing the molecular orbitals and the distribution of electron density, researchers can characterize the interactions between the this compound ligand and a metal center.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common practice in DFT studies to understand the electronic transitions and reactivity of complexes. nih.gov The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for assessing the stability of a complex; a larger energy gap generally implies higher stability. mtu.edu

Table 1: Illustrative DFT-Calculated Parameters for Metal Complexes This table provides example data typical for DFT studies on coordination complexes to illustrate the type of information obtained. Specific values for this compound complexes would require dedicated computational studies.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | M-N Bond Length (Å) |

|---|---|---|---|---|

| [M(Ligand)X] (Hypothetical) | -5.80 | -2.20 | 3.60 | 2.05 |

| [M(Ligand)Y] (Hypothetical) | -6.10 | -2.05 | 4.05 | 2.03 |

One of the significant applications of DFT is the modeling of reaction mechanisms. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the most likely reaction pathway. rsc.org

A notable example involving a complex of this compound is the study of photo-induced solid-state linkage isomerism in [Pd(Bu4dien)(η¹-NO₂)]BPh₄. rsc.orgmanchester.ac.ukresearchgate.net In this process, the nitro group (NO₂), which is initially coordinated to the palladium through the nitrogen atom, isomerizes to a nitrito group (ONO), coordinated through an oxygen atom, upon irradiation with light. manchester.ac.uk

Computational studies on similar palladium-nitro complexes have shown that DFT can be used to model the energy profiles of these isomerization reactions, including the ground state (nitro, η¹-NO₂) and the metastable isomers (endo-nitrito and exo-nitrito). nih.govresearchgate.net The calculations help to determine the activation energies (Ea) for both the light-induced forward reaction and the thermal reverse reaction. nih.gov

In the specific case of the [Pd(Bu4dien)(NO₂)]⁺ complex, kinetic studies have shown a remarkably fast and complete (100%) conversion from the nitro to the nitrito isomer. rsc.org The kinetics of this solid-state reaction were successfully modeled using the Johnson-Mehl-Avrami-Kolmogorov (JMAK) theory. rsc.org The bulky Bu4dien ligand plays a crucial role by creating a void space, or "reaction cavity," that facilitates the geometric rearrangement of the nitro group without significant disruption of the crystal lattice. rsc.org

Table 2: Kinetic Parameters for the Photo-isomerization of [Pd(Bu4dien)(η¹-NO₂)]BPh₄ at 100 K Data sourced from experimental studies modeled with theoretical kinetic equations. rsc.org

| Parameter | Value | Description |

|---|---|---|

| Rate Constant (k) | 0.30(2) min⁻¹ | The rate at which the nitro to nitrito conversion occurs. |

| Avrami Constant (n) | 0.98(7) | Indicates the dimensionality and mechanism of crystal growth. A value close to 1 suggests a homogeneous spread of nucleation sites. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to predict and interpret electronic absorption spectra, such as UV-Vis spectra. faccts.demdpi.commdpi.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states, which correspond to the absorption bands observed experimentally. nih.gov

For complexes of this compound, TD-DFT can be employed to simulate the UV-Vis spectrum, helping to assign the observed absorption bands to specific electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions). rsc.org This is particularly valuable for studying dynamic processes like the nitro-nitrito linkage isomerism, where the different isomers exhibit distinct spectroscopic signatures. rsc.org

While specific TD-DFT studies focused solely on [Pd(Bu4dien)(NO₂)]⁺ are not extensively reported, the methodology is well-established. nih.gov Calculations on similar systems demonstrate that TD-DFT can accurately predict the absorption maxima (λmax) of the different isomers, providing a theoretical basis for interpreting experimental spectroscopic data gathered during the photo-isomerization process. mdpi.com The accuracy of the prediction often depends on the choice of the functional and basis set. nih.gov

Table 3: Illustrative Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for Isomeric Metal Complexes This table presents hypothetical data to illustrate the application and typical accuracy of TD-DFT in distinguishing isomers.

| Isomer | Experimental λmax (nm) | Calculated λmax (nm) | Major Transition Type |

|---|---|---|---|

| Nitro (η¹-NO₂) | ~380 | ~375 | MLCT / d-d |

| Nitrito (η¹-ONO) | ~450 | ~440 | MLCT / d-d |

Advanced Electron Density Studies and Charge Distribution

To gain a deeper understanding beyond standard structural models, advanced techniques are used to analyze the precise distribution of electron density in crystals. These methods provide a more nuanced picture of chemical bonding and intermolecular interactions.

Hirshfeld Atom Refinement (HAR) is a sophisticated method for refining crystal structures using aspherical atomic scattering factors derived from quantum mechanical calculations. researchgate.net Unlike the conventional Independent Atom Model (IAM), which assumes atoms are spherical, HAR accounts for the distortion of atomic electron density due to chemical bonding. researchgate.net This leads to more accurate and precise determination of structural parameters, especially for hydrogen atoms. researchgate.net

While no specific HAR studies on this compound have been published, research on the closely related complex [Ni(Et₄dien)(NO₂)]₂ (where Et₄dien is N,N,N',N'-tetraethyldiethylenetriamine) demonstrates the power of this technique. The application of HAR, implemented through software like NoSpherA2, allows for a detailed exploration of the electron density distribution in the ground and photo-induced metastable states. researchgate.net Such an analysis can reveal subtle features of bonding and non-covalent interactions that govern the photoswitching behavior. researchgate.net For a system with this compound, HAR could similarly provide a detailed picture of the charge distribution within the ligand and its influence on the metal center.

The concept of the non-spherical atom is central to methods like HAR. By moving beyond the simplistic spherical atom approximation, these models can accurately represent the anisotropic distribution of electron density, such as the accumulation of charge in chemical bonds and in the regions of lone pairs. researchgate.net

In the study of the [Ni(Et₄dien)(NO₂)]₂ complex, deformation density maps derived from non-spherical atom refinement clearly show the residual electron density that is not accounted for by the spherical model. researchgate.net These maps highlight the electron density in the covalent bonds and lone pairs of the nitro group, providing a visual and quantitative understanding of its bonding. For instance, the analysis can show how the electron density is delocalized across the N-O bonds in the nitro isomer and how this changes upon isomerization to the nitrito form. researchgate.net Applying these non-spherical atom models to complexes of this compound would be invaluable for understanding the electronic factors that control their reactivity and physical properties.

Q & A

Q. What are the optimal synthetic conditions for preparing high-purity N,N,N'',N''-Tetrabutyldiethylenetriamine (Bu₄dien)?

Methodological Answer: Bu₄dien is synthesized via alkylation of diethylenetriamine with butyl halides under controlled basic conditions. Key steps include:

- Reagent Ratios : Use a 4:1 molar ratio of butyl halide to diethylenetriamine to ensure complete tetra-substitution .

- Purification : After reaction completion, precipitate the product by adding sodium tetraphenylborate (NaBPh₄) in acetone/water mixtures. Filter and dry in vacuo to isolate the cream-colored solid .

- Purity Validation : Characterize via (δ 1.2–1.6 ppm for butyl protons) and elemental analysis (C: ~62%, H: ~11%, N: ~13%) .

Q. How is Bu₄dien utilized as a ligand in coordination chemistry?

Methodological Answer: Bu₄dien acts as a tridentate ligand, coordinating through its three nitrogen atoms. Example protocol for palladium(II) complexation:

- Reaction Setup : Dissolve Bu₄dien in acetone and add to an aqueous solution of K₂[Pd(NO₂)₄]. Stir overnight to form [Pd(Bu₄dien)(NO₂)]⁺ .

- Crystallization : Slow evaporation from THF/diethyl ether yields single crystals suitable for X-ray diffraction .

- Application : These complexes are studied for photocrystallographic behavior, where light-induced structural changes are tracked using Hirshfeld Atom Refinement (HAR) .

Q. What safety precautions are essential when handling Bu₄dien in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to Bu₄dien’s volatility and respiratory toxicity (LD₅₀: 250 mg/kg, oral, rat) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact (causes severe irritation) .

- Storage : Keep in airtight containers at 4°C to minimize degradation and off-gassing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the coordination geometry of Bu₄dien-metal complexes?

Methodological Answer:

- Computational Setup : Optimize structures using B3LYP/6-311+G(d,p) for ligands and LANL2DZ for metals (e.g., Pd²⁺). Analyze bond lengths and angles to compare with experimental X-ray data .

- Electronic Properties : Calculate Natural Bond Orbital (NBO) charges to evaluate donor-acceptor interactions. For example, the Pd–N bond in [Pd(Bu₄dien)(NO₂)]⁺ shows covalent character with Wiberg Bond Indices (WBIs) of ~0.35 .

- Validation : Overlay DFT-optimized structures with crystallographic data (RMSD < 0.1 Å confirms accuracy) .

Q. How do steric effects from Bu₄dien’s butyl groups influence catalytic activity in transition-metal complexes?

Methodological Answer:

- Comparative Studies : Synthesize analogs with shorter alkyl chains (e.g., N,N,N',N'-tetraethyldiethylenetriamine) and compare turnover frequencies (TOFs) in catalysis (e.g., Suzuki-Miyaura coupling). Bu₄dien’s bulky groups reduce TOF by 40% due to hindered substrate access .

- Crystallographic Analysis : Larger Pd–N–C angles (112° vs. 105° in less bulky analogs) confirm steric crowding .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure association/dissociation rates of substrates .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data in Bu₄dien complexes?

Methodological Answer:

- Hirshfeld Atom Refinement (HAR) : Apply HAR to X-ray data to resolve ambiguities in hydrogen bonding or disorder. For example, HAR corrected N–H bond lengths in [Pd(Bu₄dien)(NO₂)]⁺ by 0.05 Å, aligning with IR stretching frequencies .

- Multi-Technique Validation : Cross-validate using to confirm nitrogen coordination modes. Discrepancies in shifts (>5 ppm) may indicate unaccounted solvent effects .

Q. What methodologies are used to study Bu₄dien’s role in photo-responsive metal-organic frameworks (MOFs)?

Methodological Answer:

- Photocrystallography : Illuminate single crystals with UV-LED arrays (365 nm) during X-ray data collection to track photo-induced ligand rearrangements .

- Luminescence Quenching : Measure emission lifetimes (τ) of MOFs before/after light exposure. A 50% decrease in τ indicates energy transfer from Bu₄dien to the metal center .

- DFT/MM Simulations : Model excited-state geometries to rationalize experimental photophysical trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.